molecular formula C11H15Cl2FN2 B7898261 (2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

(2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride

Cat. No.: B7898261
M. Wt: 265.15 g/mol
InChI Key: KEKMADLBIVIMGK-QRPNPIFTSA-N
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Description

(2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a chiral amine hydrochloride salt with the molecular formula C₁₁H₁₅Cl₂FN₂ and a molecular weight of 265.15 g/mol . It features a pyrrolidine ring (5-membered nitrogen-containing heterocycle) in the (S)-configuration, substituted at the 3-position by a 2-chloro-6-fluorobenzyl group. The compound is listed under CAS numbers 1289585-05-2 (S-enantiomer) and 1289585-42-7 (R-enantiomer) , though the S-enantiomer is the focus here. Produced by Fluorochem and CymitQuimica, it is designated for laboratory use as a building block in drug discovery, particularly in the synthesis of receptor-targeted molecules .

Properties

IUPAC Name

(3S)-N-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClFN2.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14-15H,4-7H2;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKMADLBIVIMGK-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NCC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1NCC2=C(C=CC=C2Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-Chloro-6-fluorobenzyl chloride, which is a key intermediate.

    Reaction with Pyrrolidine: The 2-Chloro-6-fluorobenzyl chloride undergoes a nucleophilic substitution reaction with (S)-pyrrolidine to form the desired amine compound.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloro and fluoro groups on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology :
    • The compound has been studied for its potential role as a neurotransmitter agent. Its structural components suggest that it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Research indicates that similar compounds exhibit activity on serotonin and dopamine receptors, which are critical in treating disorders such as depression and schizophrenia .
  • Anticancer Research :
    • Preliminary studies have suggested that derivatives of this compound may possess anticancer properties. By modifying the pyrrolidine structure, researchers are investigating its efficacy against various cancer cell lines. For example, compounds with similar structures have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Antiviral Activity :
    • There is emerging interest in exploring the antiviral properties of this compound. Certain analogs have demonstrated activity against viral infections by interfering with viral replication processes. This application is particularly relevant in the context of developing treatments for emerging viral threats.

Case Study 1: Synthesis of 9-substituted Adenine

In one notable study, (2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride was synthesized as a precursor for 9-substituted adenine derivatives. These derivatives were evaluated for their biological activity against various pathogens, showing promising results that warrant further investigation into their therapeutic potential.

Case Study 2: Neurotransmitter Modulation

Another study focused on the modulation of neurotransmitter release using this compound. In vitro experiments demonstrated that it could enhance serotonin release in neuronal cultures, suggesting possible applications in treating mood disorders.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The chloro and fluoro substituents on the benzyl ring enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The pyrrolidin-3-yl-amine moiety plays a crucial role in the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Comparison: (S)- vs. (R)-Pyrrolidine Derivatives

The stereochemistry of the pyrrolidine ring critically influences biological activity. The (R)-enantiomer (CAS 1289585-42-7) shares identical molecular weight and formula but differs in the spatial arrangement of the benzyl group. For example, the InChIKey of the R-enantiomer (KEKMADLBIVIMGK-DDWIOCJRSA-N ) varies from the S-enantiomer (KEKMADLBIVIMGK-QRPNPIFTSA-N ) due to reversed stereochemistry . Enantiomeric pairs often exhibit divergent binding affinities; for instance, melanin-concentrating hormone receptor antagonists with (S)-pyrrolidine scaffolds show enhanced potency compared to R-forms in preclinical studies .

Substituent Variations on the Benzyl Group

Substituent position and halogen type significantly alter physicochemical and pharmacological properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
(3,4-Dichloro-benzyl)-(S)-pyrrolidin-3-yl-amine HCl 3,4-dichloro C₁₁H₁₄Cl₃N₂ 296.11 N/A Higher lipophilicity (Cl > F), potential toxicity
(2,4-Dichloro-benzyl)-(R)-pyrrolidin-3-yl-amine HCl 2,4-dichloro C₁₁H₁₄Cl₃N₂ 296.11 N/A Increased steric hindrance at benzyl 4-position
(2-Chloro-6-fluoro-benzyl)-(R)-pyrrolidin-3-yl-amine HCl 2-Cl,6-F (R-config) C₁₁H₁₅Cl₂FN₂ 265.15 1289585-42-7 Stereochemistry impacts receptor selectivity

Sources:

  • Lipophilicity : Dichloro derivatives (e.g., 3,4-dichloro) exhibit higher logP values than chloro-fluoro analogs, enhancing membrane permeability but risking off-target toxicity .
  • Electronegativity : The 6-fluoro substituent in the target compound provides moderate electronegativity, balancing binding affinity and metabolic stability compared to dichloro analogs .

Ring Size and Heterocycle Modifications

Replacing pyrrolidine (5-membered) with piperidine (6-membered) alters conformational flexibility and receptor interactions:

Compound Name Heterocycle Molecular Formula Key Structural Differences
[1-(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl]-methyl-amine HCl Piperidine C₁₃H₁₈Cl₂FN₂ Larger ring size; methylamine substitution
(2-Chloro-6-fluoro-benzyl)-piperidin-3-yl-amine HCl Piperidine C₁₂H₁₆Cl₂FN₂ Increased ring size reduces strain, alters binding pocket fit

Sources:

  • Piperidine derivatives (6-membered rings) often exhibit improved metabolic stability but reduced conformational rigidity compared to pyrrolidine analogs, affecting target engagement .

Biological Activity

(2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This compound has been studied for its effects on various biological targets, particularly in the context of antiviral and antibacterial properties.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : (2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride
  • Molecular Formula : C11H15ClF2N2·HCl
  • Molecular Weight : 267.17 g/mol

Antiviral Activity

Research has indicated that compounds similar to (2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride exhibit significant antiviral activity, particularly against HIV. A study demonstrated that derivatives with a 2-chloro-6-fluoro substitution showed potent inhibition of HIV-1, with IC50 values in the picomolar range against wild-type strains and clinically relevant mutants. This suggests that the specific halogen substitutions enhance the compound's efficacy against viral targets, particularly HIV reverse transcriptase .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. In vitro studies have shown that pyrrolidine derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating a promising antibacterial profile .

Study 1: Antiviral Efficacy

In a comparative study assessing the antiviral activity of several pyrimidine derivatives, it was found that those with the 2-chloro-6-fluoro substitution were significantly more effective against HIV than their non-substituted counterparts. The study highlighted that these compounds not only inhibited viral replication but also showed low cytotoxicity in human cell lines .

Study 2: Antibacterial Properties

Another study focused on the antibacterial activity of pyrrolidine derivatives where (2-Chloro-6-fluoro-benzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride was included in the testing panel. The results indicated strong activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values suggesting effective concentrations for therapeutic use .

Table of Biological Activities

Activity TypeTarget Organism/PathogenMIC (µg/mL)Reference
AntiviralHIV (wild-type)<0.001
AntibacterialStaphylococcus aureus3.12
AntibacterialEscherichia coli12.5
AntifungalVarious fungal strains>100

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